methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromene core, which is a fused ring system containing both benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a salicylaldehyde derivative and a β-keto ester.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with a bromophenoxy methyl derivative.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the furan ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromobenzoate: Shares the amino and bromophenoxy groups but lacks the chromene and furan rings.
Methyl 5-(4-aminophenyl)furan-2-carboxylate: Contains the furan ring and amino group but differs in the overall structure.
Uniqueness
Methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is unique due to its combination of a chromene core with a furan ring and bromophenoxy substituent
Properties
Molecular Formula |
C22H20BrNO6 |
---|---|
Molecular Weight |
474.3 g/mol |
IUPAC Name |
methyl 2-amino-4-[5-[(2-bromophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C22H20BrNO6/c1-27-22(26)20-19(18-14(25)6-4-8-16(18)30-21(20)24)17-10-9-12(29-17)11-28-15-7-3-2-5-13(15)23/h2-3,5,7,9-10,19H,4,6,8,11,24H2,1H3 |
InChI Key |
VMJHWEJCVCPBOD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Canonical SMILES |
COC(=O)C1=C(OC2=C(C1C3=CC=C(O3)COC4=CC=CC=C4Br)C(=O)CCC2)N |
Origin of Product |
United States |
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